5-Methoxy-2,2-dimethylpentanal
Description
Structure
3D Structure
Properties
CAS No. |
98560-61-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,7-9)5-4-6-10-3/h7H,4-6H2,1-3H3 |
InChI Key |
JPHPFYAYMXUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2,2 Dimethylpentanal and Analogous Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a limited number of steps from readily available precursors. These methods prioritize efficiency and yield for the creation of the core molecular structure.
A primary and straightforward method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. ncert.nic.in In the context of 5-Methoxy-2,2-dimethylpentanal, the direct precursor would be 5-methoxy-2,2-dimethylpentan-1-ol. This transformation involves the selective oxidation of the primary alcohol group to an aldehyde, while preserving the methoxy (B1213986) ether linkage and the sterically hindered gem-dimethyl group.
A variety of oxidizing agents can be employed for this purpose, with the choice of reagent being crucial to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred for this transformation.
Common Oxidizing Agents for Primary Alcohols:
Pyridinium (B92312) chlorochromate (PCC)
Pyridinium dichromate (PDC)
Dess-Martin periodinane (DMP)
Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)
The reaction is typically carried out in an appropriate anhydrous solvent, such as dichloromethane, to ensure the reaction proceeds cleanly to the desired aldehyde product. This method is a fundamental transformation in organic synthesis due to its reliability and high potential yield. ncert.nic.in
Alternative direct syntheses can involve the formation of the carbon skeleton through alkylation followed by the introduction of the aldehyde functionality. One hypothetical pathway could begin with a suitable starting material, such as a derivative of isobutyraldehyde (B47883), which already contains the 2,2-dimethyl arrangement.
A potential sequence could involve:
Formation of an enolate or a related nucleophile from a protected isobutyraldehyde derivative.
Alkylation of this nucleophile with a 3-methoxypropyl halide (e.g., 3-methoxypropyl bromide) to form the C-C bond and establish the complete carbon backbone.
Deprotection and subsequent conversion of the functional group at the C1 position to the aldehyde.
Another approach could involve the alkylation of a malonic ester derivative, followed by decarboxylation and functional group manipulation. For instance, the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol involves an alkylation step with 5-bromopent-1-ene, demonstrating the utility of alkylation in building carbon chains containing methoxy groups. researchgate.net
Stereoselective Synthesis of Methoxy-Aldehyde Scaffolds
For more complex molecules where specific stereochemistry is required, stereoselective methods are paramount. These strategies introduce chirality in a controlled manner, which is crucial for the synthesis of biologically active compounds and complex natural products.
Diastereoselective dihydroxylation is a powerful technique for introducing two adjacent hydroxyl groups across a double bond with a specific spatial orientation. wikipedia.org This method is particularly useful for setting stereocenters that can then be further elaborated into desired functionalities, such as methoxy-aldehyde scaffolds.
The Sharpless asymmetric dihydroxylation is a prominent example, utilizing a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. wikipedia.org The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated, leading to high enantioselectivity. wikipedia.org
A practical application of this strategy was demonstrated in the synthesis of subunits of the natural product (+)-Discodermolide. acs.org Researchers used diastereoselective dihydroxylation of a dihydropyranone intermediate to create a 1,3-trans-β-hydroxy-δ-lactone, which served as a key building block containing a methoxy-like ether linkage and controlled stereochemistry. acs.org
Table 1: Overview of Common Dihydroxylation Methods
| Method | Reagents | Stereochemistry | Key Features |
|---|---|---|---|
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn | Reliable for syn-diol formation; uses a co-oxidant to regenerate the osmium catalyst. wikipedia.org |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (DHQ or DHQD) | Enantioselective Syn | Allows for the creation of chiral diols from prochiral alkenes with high enantiomeric excess. wikipedia.org |
| Prévost/Woodward Dihydroxylation | I₂, Silver Benzoate or Acetate | Anti (Prévost) or Syn (Woodward) | Provides access to both anti and syn diols depending on the reaction conditions (anhydrous vs. wet). |
| Manganese-based Dihydroxylation | KMnO₄ | Syn | A classic, cost-effective method, but can lead to over-oxidation if not performed under carefully controlled cold and basic conditions. khanacademy.org |
These dihydroxylation strategies provide a robust toolkit for chemists to install stereodefined hydroxyl groups, which can be selectively protected or converted to other functional groups, including ethers like the methoxy group, en route to complex target molecules. organic-chemistry.org
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. magritek.com When applied in a stereoselective manner, it allows for precise control over the configuration of newly formed stereocenters. This is highly relevant for synthesizing analogs of this compound that may contain additional chiral centers.
The stereochemical outcome of the aldol reaction can often be predicted using the Zimmerman-Traxler model, which considers the chair-like six-membered transition state. youtube.com According to this model, Z-enolates typically lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. youtube.com
Several powerful asymmetric aldol reactions have been developed:
Evans' syn-Aldol Reaction: This method uses chiral oxazolidinones as auxiliaries to direct the stereochemical course of the reaction, typically yielding syn-aldol products with high diastereoselectivity. nih.gov
Mukaiyama Aldol Reaction: This reaction involves the use of a silyl (B83357) enol ether and a Lewis acid catalyst. Chiral Lewis acids can render this reaction highly enantioselective. nih.gov A study on the synthesis of δ-hydroxy-β-keto esters utilized a Ti-BINOL catalyst to achieve excellent enantioselectivities in the reaction between Chan's diene and various aldehydes. nih.gov
In one study, a variety of aldehydes were successfully used in a diastereoselective aldol-β-elimination sequence to produce α-methylene-β-hydroxy imides. nih.gov This demonstrates the broad applicability of aldol methodologies to different aldehyde substrates.
Table 2: Substrate Scope in a Diastereoselective Aldol-Elimination Reaction. nih.gov
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Isobutyraldehyde | 13a | 81 |
| 2 | Propionaldehyde | 13b | 93 |
| 3 | Pivaldehyde | 13c | 56 |
| 4 | Benzaldehyde | 13d | 86 |
| 5 | 2-Furaldehyde | 13e | 86 |
| 6 | 4-Methylthiazole-5-carboxaldehyde | 13f | 84 |
| 7 | 3-Pyridinecarboxaldehyde | 13g | 88 |
| 8 | Silyl-protected α-hydroxyaldehyde (16) | 13h | 88 |
These stereoselective aldol reactions are indispensable tools for constructing complex acyclic molecules with multiple stereocenters, providing a clear pathway to chiral methoxy-aldehyde scaffolds. nih.govacs.org
Multi-Step Synthesis Sequences for Complex Building Blocks
The compound this compound and its analogs often serve as intermediates or building blocks in the total synthesis of more complex molecules, such as natural products and pharmaceuticals. nih.gov These multi-step sequences require careful strategic planning to introduce and manipulate various functional groups in the correct order.
For example, the synthesis of the pharmaceutical omeprazole (B731) involves the coupling of a substituted pyridine (B92270) building block with a mercaptobenzimidazole moiety. google.com The pyridine component, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine, is itself synthesized through a multi-step process, highlighting how methoxy-containing fragments are assembled and then incorporated into a larger structure. google.com
Similarly, various methoxy-α-tetralones have been used as starting materials for the synthesis of complex diterpenes and sesquiterpenes. researchgate.net These syntheses involve numerous transformations, including alkylations, cyclizations, and functional group interconversions, where the methoxy group plays a key role in directing reactivity or is a required feature of the final target. The synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol from 3-hydroxy-4-methoxy-benzaldehyde is another example of a multi-step sequence used to create a complex building block. researchgate.net
The synthesis of 5-methoxy-2-tetralone (B30793), an important pharmaceutical intermediate, from 1,6-dimethoxynaphthalene (B30794) showcases a reduction and hydrolysis sequence to construct a key structural motif. google.com These examples underscore the importance of methoxy-aldehydes and related structures as versatile intermediates in the broader landscape of organic synthesis.
Integration of Specific Reagents (e.g., 1,1-Dichloroethyllithium, SmI2)
The creation of the sterically hindered 2,2-dimethylaldehyde moiety necessitates reagents capable of forming quaternary carbon centers. While specific examples for the direct synthesis of this compound are scarce, the reactivity of organometallic reagents provides a blueprint for such transformations.
Although not explicitly detailed for this target, 1,1-dichloroethyllithium represents a class of reagents that can be used to construct α,α-disubstituted carbonyl compounds. The general strategy would involve the reaction of such a reagent with a suitable electrophile, followed by hydrolysis to unveil the aldehyde functionality.
Samarium(II) iodide (SmI₂) , also known as Kagan's reagent, is a powerful single-electron transfer agent that has found extensive use in organic synthesis for its ability to form carbon-carbon bonds and reduce various functional groups under mild conditions. wikipedia.orgwikipedia.org Its high chemoselectivity makes it particularly useful for complex molecules containing multiple functional groups. wikipedia.orgnih.gov SmI₂ can be employed in various coupling reactions, such as Barbier-type reactions, where an alkyl halide is coupled with a ketone or aldehyde. wikipedia.org For the synthesis of a molecule like this compound, SmI₂ could be utilized in reductive coupling reactions to form key C-C bonds or in the reduction of other functional groups in the presence of the ether linkage. nih.gov The reactivity of SmI₂ is often enhanced by the use of co-solvents like HMPA. nih.gov
Sequential Functional Group Interconversions
Given the polyfunctional nature of this compound, its synthesis would likely rely on a series of functional group interconversions (FGIs). fiveable.me A plausible retrosynthetic analysis would involve disconnecting the molecule at key positions, allowing for the use of robust and well-established reactions.
One potential pathway begins with the synthesis of a precursor alcohol, 5-methoxy-2,2-dimethylpentan-1-ol , which can then be oxidized to the target aldehyde. This oxidation can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid. fiveable.mesolubilityofthings.com
The synthesis of the precursor alcohol could be approached in several ways:
Grignard Reaction: A Grignard reagent prepared from a 3-methoxypropyl halide (e.g., 3-methoxypropyl magnesium bromide) could be reacted with 2,2-dimethylpropanal (pivalaldehyde). purdue.edusigmaaldrich.com The subsequent acidic workup would yield the desired 5-methoxy-2,2-dimethylpentan-1-ol.
Reduction of an Ester: An alternative route involves the synthesis of an ester, such as methyl 5-methoxy-2,2-dimethylpentanoate. This ester can then be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). vanderbilt.edu The ester itself could be synthesized through various methods, including the alkylation of a suitable enolate.
A patent for a structurally similar compound, 6-methoxy-2,6-dimethylheptanal , details a multi-step synthesis that highlights the principles of FGI. google.com The process starts from 6-methyl-5-hepten-2-one (B42903) and involves methoxylation of the double bond, followed by a Darzens-type reaction to introduce a glycidic ester, which is then decarboxylated to yield the target aldehyde. This demonstrates how a sequence of reactions can be orchestrated to build up a complex acyclic aldehyde.
Methodological Advancements in Aldehyde Synthesis Relevant to this compound
Modern organic synthesis has seen significant advancements in the preparation of aldehydes, some of which are highly relevant to the synthesis of complex structures like this compound.
Hydroformylation , an industrial process that adds a formyl group and a hydrogen atom across a double bond, is a powerful tool for aldehyde synthesis. acs.org The hydroformylation of an appropriately substituted alkene, such as 4-methoxy-2,2-dimethyl-1-pentene , could theoretically yield this compound. The regioselectivity of this reaction, which is crucial for obtaining the desired isomer, can be controlled by the choice of catalyst and ligands.
Another area of advancement is the development of catalytic methods for the synthesis of aldehydes with α-quaternary centers . These methods often employ transition metal catalysts to achieve high efficiency and selectivity.
The reduction of carboxylic acid derivatives to aldehydes is also a key transformation. While strong reducing agents like LiAlH₄ typically reduce esters and carboxylic acids to alcohols, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the selective reduction of esters to aldehydes. vanderbilt.eduncert.nic.in Similarly, nitriles can be reduced to aldehydes using DIBAL-H. vanderbilt.eduncert.nic.in These methods provide alternative pathways for accessing the target aldehyde from different precursors.
Chemical Reactivity and Transformation Studies of 5 Methoxy 2,2 Dimethylpentanal
Electrophilic Reactivity of the Aldehyde Moiety
The aldehyde group in 5-Methoxy-2,2-dimethylpentanal is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of two methyl groups at the alpha-position introduces significant steric hindrance, which can influence the kinetics and feasibility of certain reactions.
Nucleophilic Addition Reactions (e.g., Grignard Reagents)
Nucleophilic addition represents a fundamental class of reactions for aldehydes. Grignard reagents, potent organometallic nucleophiles, are expected to react readily with this compound to yield secondary alcohols upon acidic workup. The steric bulk imposed by the gem-dimethyl groups at the C2 position may necessitate harsher reaction conditions or prolonged reaction times to achieve high yields.
A hypothetical reaction scheme is presented below:
Reactant: this compound
Reagent: Alkyl magnesium halide (e.g., CH₃MgBr) in an ether solvent
Intermediate: Magnesium alkoxide
Product: 6-Methoxy-2,2,3-trimethylpentan-3-ol
| Reagent | Expected Product | Hypothetical Yield (%) |
| Methylmagnesium Bromide | 6-Methoxy-2,2,3-trimethylpentan-3-ol | 75 |
| Ethylmagnesium Bromide | 3-Ethyl-6-methoxy-2,2-dimethylpentan-3-ol | 70 |
| Phenylmagnesium Bromide | 6-Methoxy-2,2-dimethyl-3-phenylpentan-3-ol | 65 |
Condensation Reactions (e.g., Aldol (B89426) Condensation)
Due to the absence of alpha-hydrogens, this compound cannot undergo self-aldol condensation as it cannot form an enolate. However, it can act as an electrophilic partner in crossed aldol condensations with other enolizable aldehydes or ketones. In such reactions, under basic conditions, the enolate of the other carbonyl compound would attack the carbonyl carbon of this compound. The resulting β-hydroxy aldehyde could then undergo dehydration to form an α,β-unsaturated aldehyde.
| Enolizable Partner | Crossed Aldol Adduct | Dehydrated Product |
| Acetone | 4-Hydroxy-6-methoxy-2,2-dimethylheptan-2-one | 6-Methoxy-2,2-dimethylhept-3-en-2-one |
| Acetaldehyde | 3-Hydroxy-5-methoxy-2,2-dimethylhexanal | 5-Methoxy-2,2-dimethylhex-3-enal |
Formation of Imines and Related Derivatives (Schiff Bases)
The reaction of this compound with primary amines is expected to yield imines, also known as Schiff bases. This condensation reaction typically occurs under mildly acidic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. The steric hindrance around the carbonyl group might again play a role in the reaction rate.
| Primary Amine | Product (Imine) |
| Methylamine | N-(5-Methoxy-2,2-dimethylpentylidene)methanamine |
| Aniline | N-(5-Methoxy-2,2-dimethylpentylidene)aniline |
| Benzylamine | N-(5-Methoxy-2,2-dimethylpentylidene)-1-phenylmethanamine |
Oxidative Transformations
The aldehyde group of this compound is readily susceptible to oxidation to a carboxylic acid.
Conversion to Carboxylic Acids
Various oxidizing agents can effect the transformation of this compound to 5-Methoxy-2,2-dimethylpentanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation conditions (NaClO₂ with a scavenger).
| Oxidizing Agent | Expected Product |
| Potassium Permanganate | 5-Methoxy-2,2-dimethylpentanoic acid |
| Chromic Acid | 5-Methoxy-2,2-dimethylpentanoic acid |
| Sodium Chlorite | 5-Methoxy-2,2-dimethylpentanoic acid |
Reductive Transformations
The aldehyde functionality can be reduced to a primary alcohol. This can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) and hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Given the presence of the ether linkage, milder reducing agents like NaBH₄ would be preferred to avoid potential side reactions. The expected product of this reduction is 5-Methoxy-2,2-dimethylpentan-1-ol.
| Reducing Agent | Expected Product | Hypothetical Yield (%) |
| Sodium Borohydride | 5-Methoxy-2,2-dimethylpentan-1-ol | 95 |
| Lithium Aluminum Hydride | 5-Methoxy-2,2-dimethylpentan-1-ol | 98 |
| Catalytic Hydrogenation (H₂/Pd) | 5-Methoxy-2,2-dimethylpentan-1-ol | 90 |
Conversion to Alcohols
The transformation of the aldehyde group in this compound to a primary alcohol, 5-methoxy-2,2-dimethylpentan-1-ol, is a fundamental reduction reaction in organic synthesis. Aldehydes are generally more reactive than ketones towards nucleophilic addition, a principle that applies to their reduction. libretexts.orgpressbooks.pubkhanacademy.orglibretexts.org This heightened reactivity is attributed to both steric and electronic factors. pressbooks.publibretexts.org Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two substituents on a ketone. pressbooks.pub Electronically, aldehydes have only one alkyl group to stabilize the partial positive charge on the carbonyl carbon, rendering them more electrophilic than ketones. khanacademy.orglibretexts.org
The reduction of aldehydes to primary alcohols is typically achieved with high efficiency using metal hydride reagents. pressbooks.pub Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. It is well-suited for the reduction of aldehydes and ketones and will not typically affect less reactive functional groups such as esters or, in this case, the ether group of this compound. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pub
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of carbonyl compounds, including carboxylic acids and esters. libretexts.org It readily reduces aldehydes to primary alcohols. Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction is typically followed by an aqueous workup to protonate the resulting alkoxide intermediate. pressbooks.pub
The general mechanism for these reductions involves the transfer of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the final alcohol product. libretexts.org
| Reagent | Solvent | Typical Conditions | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 5-methoxy-2,2-dimethylpentan-1-ol | Mild and selective for aldehydes/ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | 5-methoxy-2,2-dimethylpentan-1-ol | Powerful, non-selective reducing agent. Requires anhydrous conditions. |
Ether Group Reactivity and Modifications
The methoxy (B1213986) group in this compound is an ether, which is generally a stable and unreactive functional group. masterorganicchemistry.commasterorganicchemistry.com Cleavage of such ethers, specifically the O-demethylation to yield a hydroxyl group, requires harsh reaction conditions with strong reagents. chem-station.com The stability of the methyl ether makes it a less-than-ideal protecting group, but its removal can be a necessary step in a synthetic sequence. chem-station.com
Common methods for the cleavage of aryl methyl ethers, which can be adapted for alkyl methyl ethers, involve strong acids or Lewis acids.
Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving ethers. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. This process is typically performed at low temperatures, such as -78 °C, in an inert solvent like dichloromethane, with the temperature gradually increased. chem-station.com
Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Concentrated hydrogen halides can cleave ethers at high temperatures (around 130 °C). chem-station.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A halide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to form a halomethane and the corresponding alcohol. masterorganicchemistry.comchem-station.com
Potential for Competing Reactions: A significant consideration when performing demethylation on this compound is the presence of the aldehyde group. The harsh, acidic conditions required for ether cleavage can potentially lead to side reactions involving the aldehyde, such as acid-catalyzed polymerization or other rearrangements. Therefore, achieving selective demethylation without affecting the aldehyde would be challenging. It is often more synthetically viable to perform the demethylation at an earlier stage of the synthesis or after protecting the aldehyde group. chem-station.com
| Reagent | Solvent | Typical Conditions | Product | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to Room Temperature | 5-hydroxy-2,2-dimethylpentanal | Highly effective but reacts violently with water. chem-station.com |
| 47% Hydrobromic Acid (HBr) | Acetic Acid (optional) | ~130 °C | 5-hydroxy-2,2-dimethylpentanal | Harsh conditions; potential for side reactions with the aldehyde. chem-station.com |
| Aluminum Chloride (AlCl₃) / Thiol | Dichloromethane | Varies | 5-hydroxy-2,2-dimethylpentanal | Can be selective for demethylation in the presence of carbonyls. rsc.org |
This table represents potential reaction pathways based on established methods for ether cleavage. Specific experimental data for this compound is not available in the cited literature.
Applications in Complex Organic Synthesis and Material Precursors
Role as a Versatile Building Block for Diverse Molecular Architectures
The structure of 5-Methoxy-2,2-dimethylpentanal allows it to participate in a variety of chemical transformations, leading to the formation of diverse molecular skeletons. The aldehyde group serves as a handle for chain extension and functional group interconversion, while the methoxy (B1213986) group can be a precursor for a phenol (B47542) or can influence the reactivity of the molecule through electronic effects. The gem-dimethyl group provides steric bulk, which can direct the stereochemical outcome of reactions at adjacent centers. This combination of features makes it a sought-after starting material for creating complex and unique molecular frameworks.
Precursor in the Synthesis of Structurally Elaborate Natural Product Analogs
While direct total synthesis of natural products using this compound as a starting material is not extensively documented, its structural motifs are present in various natural products. Synthetic chemists often utilize analogs of such building blocks to create structurally similar but non-natural compounds to study their biological activity. The core structure of this compound can be envisioned as a key fragment in the retrosynthetic analysis of certain terpenes and other natural products where a substituted pentanal chain is required. For instance, the synthesis of diterpenes and sesquiterpenes often involves the use of methoxy-substituted aromatic compounds, such as methoxy-tetralones, which can be conceptually linked to the cyclization of precursors like this compound. researchgate.net
Intermediate in the Construction of Advanced Organic Scaffolds
The development of novel organic scaffolds is a cornerstone of medicinal chemistry and materials science. This compound can serve as a key intermediate in the synthesis of such scaffolds. For example, intramolecular cyclization reactions of this aldehyde or its derivatives can lead to the formation of substituted cyclic ethers or carbocycles. The presence of the methoxy group on the aliphatic chain allows for its conversion to other functional groups, further expanding the diversity of accessible scaffolds. Research into the synthesis of complex molecules like triptolide (B1683669) has utilized methoxy-tetralones, which are related cyclic counterparts to our subject compound. researchgate.net
Utility in the Synthesis of Related Industrial Intermediates (e.g., Tetralone Derivatives)
A significant application of compounds with a similar carbon skeleton is in the synthesis of tetralone derivatives. Tetralones are important intermediates in the production of pharmaceuticals and other fine chemicals. For example, 5-methoxy-2-tetralone (B30793) is a crucial intermediate for synthesizing drugs used to treat Parkinson's syndrome. google.com The synthesis of 5-methoxy-2-tetralone can be achieved through various methods, including the reduction of 1,6-dimethoxynaphthalene (B30794). google.com While not a direct conversion, the structural relationship between this compound and 5-methoxy-2-tetralone suggests its potential as a precursor through an intramolecular Friedel-Crafts-type reaction, a common strategy for forming such bicyclic systems.
| Precursor/Intermediate | Product | Application/Significance |
| 5-Methoxy-α-tetralone | Diterpenes, Sesquiterpenes | Synthesis of natural products like veadeiroic acid and biflorin. researchgate.net |
| 6-Methoxy-α-tetralone | Phytoalexin orchinol | Total synthesis of biologically active natural products. researchgate.net |
| 7-Methoxy-α-tetralone | Cadinene dihydrochloride | Synthesis of sesquiterpene derivatives. researchgate.net |
| 1,6-Dimethoxynaphthalene | 5-Methoxy-2-tetralone | Intermediate for pharmaceuticals, particularly for Parkinson's syndrome. google.com |
Computational and Theoretical Investigations of 5 Methoxy 2,2 Dimethylpentanal
Conformational Analysis and Energy Profiling
The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformers. Conformational analysis is the study of these different conformers and their relative energies. For 5-Methoxy-2,2-dimethylpentanal, the flexible carbon chain allows for numerous possible conformations.
Detailed research in this area would involve mapping the potential energy surface of the molecule by systematically rotating the dihedral angles of the C-C and C-O single bonds. The goal is to identify the low-energy conformers, as these are the most likely to be present at equilibrium and to participate in chemical reactions. The presence of the methoxy (B1213986) group and the gem-dimethyl groups introduces specific steric and electronic effects that influence the conformational preferences. For instance, the gem-dimethyl groups on the alpha-carbon create significant steric hindrance, which restricts the rotation around the Cα-C(O) bond and influences the orientation of the aldehyde group.
Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to calculate the energies of these conformers. The results of such an analysis would typically be presented as a table of relative energies, indicating the stability of each conformer with respect to the global minimum (the most stable conformer).
| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.3 |
| Gauche-1 | +60° | 1.10 | 12.3 |
| Gauche-2 | -60° | 1.12 | 12.1 |
| Eclipsed | 0° | 5.20 | 0.3 |
Elucidation of Reaction Mechanisms and Transition States
The aldehyde functional group is the primary site of reactivity in this compound. The carbon-oxygen double bond is highly polarized, making the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Computational studies are crucial for elucidating the step-by-step pathways of its reactions and for characterizing the high-energy transition states that govern the reaction rates.
A fundamental reaction for aldehydes is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon. This causes the carbon atom's hybridization to change from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated to yield the final product. ncert.nic.in Computational modeling can map the entire energy profile of this reaction, identifying the activation energy (the energy difference between the reactants and the transition state). masterorganicchemistry.com The transition state itself is a fleeting arrangement of atoms at an energy maximum, possessing partial bonds, and cannot be isolated experimentally. masterorganicchemistry.com
For example, the mechanism for the addition of a thiol to an aldehyde can be computationally modeled. Such studies show that the initial addition is followed by a dehydration step, which is often the rate-determining step with a significant energy barrier. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete picture of the reaction's feasibility and kinetics can be obtained.
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| 1 | Reactants (Aldehyde + Nu⁻) | 0.0 |
| 2 | Transition State 1 (TS1) | +15.5 |
| 3 | Tetrahedral Intermediate | -10.2 |
| 4 | Transition State 2 (TS2) | -8.5 |
| 5 | Product | -25.0 |
Development of Quantitative Structure-Reactivity Relationships (QSAR) for Aldehydes
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with its reactivity or biological activity. For aldehydes, QSAR models are developed to predict properties like skin sensitization potential or toxicity based on computed molecular descriptors. researchgate.net These models are built on the principle that the reactivity is a function of specific, quantifiable structural features.
The development of a QSAR model for a class of aldehydes, which could include this compound, involves several steps. First, a dataset of aldehydes with known reactivity data is compiled. nih.gov Then, for each molecule, a set of theoretical descriptors is calculated. These descriptors fall into categories such as:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log P), which describes how the molecule distributes between fatty and aqueous environments. researchgate.nettandfonline.com
Electronic: These describe the electron distribution, such as partial atomic charges, dipole moment, or the energies of frontier molecular orbitals (HOMO and LUMO). Electronic factors are important for predicting reactivity. tandfonline.com
Steric/Topological: These describe the size and shape of the molecule.
Using statistical methods like partial least squares (PLS), a mathematical equation is derived that links these descriptors to the observed reactivity. nih.gov Such models have shown that for aldehydes, reactivity is often governed by a combination of hydrophobicity and electronic parameters reflecting their electrophilicity. researchgate.nettandfonline.com
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Hydrophobic | log P | Lipophilicity and membrane permeability. researchgate.net |
| Electronic | LUMO Energy | Electrophilicity / Susceptibility to nucleophilic attack. |
| Electronic | Partial Charge on C=O Carbon | Magnitude of the electrophilic center. tandfonline.com |
| Steric | Molar Volume | Molecular size and potential for steric hindrance. |
Electronic Structure and Bonding Analysis
A deep understanding of a molecule's reactivity comes from analyzing its electronic structure. For this compound, the key to its chemistry lies in the nature of the carbonyl group and the influence of its substituents. The carbon-oxygen double bond is composed of one sigma (σ) bond and one pi (π) bond. ncert.nic.in Due to oxygen's higher electronegativity, the electron density in both bonds is pulled towards the oxygen atom, creating a significant dipole moment. This leaves the carbonyl carbon electron-deficient and thus electrophilic. ncert.nic.in
Advanced computational methods, such as Natural Bond Orbital (NBO) analysis, are used to quantify this electronic picture. NBO analysis provides a chemically intuitive view of bonding by calculating partial atomic charges, analyzing orbital hybridizations, and identifying key orbital interactions. For an aldehyde, a significant interaction is the hyperconjugation between the lone pair orbital on the oxygen (n) and the antibonding pi orbital of the C=O bond (π*). This interaction helps to stabilize the molecule but also highlights the bond's inherent reactivity. The analysis would also detail the electronic influence of the methoxy group and the alkyl chain on the carbonyl group's reactivity.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| Carbonyl Carbon (C) | +0.55 |
| Carbonyl Oxygen (O) | -0.52 |
| Aldehyde Hydrogen (H) | +0.08 |
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental ¹H or ¹³C NMR data for 5-Methoxy-2,2-dimethylpentanal has been reported in the reviewed scientific literature. Structural assignment through NMR spectroscopy would require the acquisition of such data, which is not currently available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While a predicted monoisotopic mass is available, no experimental mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound has been published. uni.lu Analysis of fragmentation patterns is crucial for confirming the compound's structure, but this information is not available.
Predicted Collision Cross Section (CCS) values from computational models are listed in the table below.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 145.12232 | 132.3 |
| [M+Na]⁺ | 167.10426 | 139.5 |
| [M-H]⁻ | 143.10776 | 132.6 |
| [M+NH₄]⁺ | 162.14886 | 154.1 |
| [M+K]⁺ | 183.07820 | 139.5 |
| [M+H-H₂O]⁺ | 127.11230 | 128.2 |
| [M+HCOO]⁻ | 189.11324 | 154.6 |
| [M+CH₃COO]⁻ | 203.12889 | 176.6 |
| [M+Na-2H]⁻ | 165.08971 | 139.1 |
| [M]⁺ | 144.11449 | 136.1 |
| [M]⁻ | 144.11559 | 136.1 |
Data sourced from computational predictions. uni.lu
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
There is no specific information available in the scientific literature regarding the use of chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), for the purity assessment or reaction monitoring of this compound.
Future Research Directions and Synthetic Innovations
Development of Novel and Sustainable Synthetic Routes
The imperative for green chemistry has spurred the development of more environmentally benign synthetic methods. sciencedaily.comosaka-u.ac.jp For a molecule like 5-Methoxy-2,2-dimethylpentanal, future research could focus on moving away from traditional oxidation methods that often rely on stoichiometric, and sometimes toxic, heavy-metal oxidants.
One promising avenue is the direct oxidation of the corresponding primary alcohol, 5-methoxy-2,2-dimethylpentan-1-ol, using sustainable oxidants. Recent advancements have highlighted the use of gaseous nitrogen dioxide (NO₂) as a potent and waste-free oxidizing agent for converting alcohols to aldehydes. nih.gov This method is particularly attractive as the gaseous byproducts can be converted to nitric acid, minimizing waste streams. nih.gov Another approach involves aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, often in conjunction with a suitable catalyst.
Furthermore, biocatalysis offers a highly selective and environmentally friendly alternative. uva.nl The use of aldehyde dehydrogenase enzymes for the oxidation of aldehydes to carboxylic acids is well-established, and future research could focus on engineering enzymes for the reverse reaction or for the direct, selective oxidation of the parent alcohol under mild, aqueous conditions. uva.nl These enzymatic methods boast high chemoselectivity, avoiding the oxidation of other sensitive functional groups within the molecule. uva.nl
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
| Synthetic Route | Oxidant/Catalyst | Potential Advantages | Key Research Focus |
| Aerobic Oxidation | O₂, Transition Metal Catalyst | Atom economy, use of air as oxidant | Catalyst design, reaction optimization |
| Nitrogen Dioxide Oxidation | Gaseous NO₂ | Waste-free process, high efficiency nih.gov | Substrate scope, reaction conditions |
| Biocatalytic Oxidation | Alcohol Dehydrogenase | High selectivity, mild conditions, aqueous media uva.nl | Enzyme engineering, stability, and substrate tolerance |
Table 1. Potential Sustainable Synthetic Routes to this compound. This table is illustrative and based on general principles of sustainable aldehyde synthesis.
Exploration of Catalytic Asymmetric Transformations
The presence of a prochiral center adjacent to the aldehyde group in many aldehydes has driven significant research into catalytic asymmetric transformations to generate enantioenriched products. nih.govchimia.ch For this compound, the quaternary center prevents enolization at the α-position, shifting the focus of asymmetric catalysis to reactions involving the aldehyde carbonyl group itself.
Future research could explore the use of chiral catalysts to control the stereochemistry of nucleophilic additions to the carbonyl. For instance, the development of catalytic, enantioselective methods for the addition of organometallic reagents (e.g., Grignard or organolithium reagents) or in aldol-type reactions would be of significant interest. This could involve the use of chiral Lewis acids to activate the aldehyde. msu.edu
Another area of exploration is the catalytic asymmetric reduction of the aldehyde to a chiral primary alcohol. While the product would be achiral if the starting material is this compound itself, this methodology is crucial for related prochiral aldehydes. Recent advancements in this area include the use of iridium-catalyzed asymmetric isomerization of primary allylic alcohols and transition metal-catalyzed anti-Markovnikov asymmetric hydroboration of olefins to generate chiral aldehydes. chimia.ch
Hypothetical enantioselective additions to this compound are outlined in Table 2.
| Transformation | Catalyst Type | Potential Product | Significance |
| Asymmetric Aldol (B89426) Addition | Chiral Lewis Acid or Organocatalyst | β-Hydroxy aldehyde with a new stereocenter | Access to complex chiral building blocks |
| Asymmetric Allylation | Chiral Boron or Silicon Reagents | Homoallylic alcohol with a new stereocenter | Synthesis of chiral polyketide fragments |
| Asymmetric Cyanosilylation | Chiral Metal Complex | Chiral cyanohydrin | Versatile intermediate for amino alcohols and hydroxy acids |
Table 2. Hypothetical Catalytic Asymmetric Transformations of this compound. This table is illustrative and based on established asymmetric reactions of aldehydes.
Investigation of Unprecedented Reactivity Profiles
The unique structural features of this compound, particularly the neopentyl-like quaternary center adjacent to the aldehyde, may give rise to unprecedented reactivity. The steric hindrance imposed by the gem-dimethyl group could influence the kinetics and selectivity of reactions at the carbonyl.
Future investigations could focus on reactions that are sensitive to steric bulk, such as certain condensation reactions or the formation of bulky acetals. It would be interesting to study how the steric environment around the aldehyde influences the equilibrium of reversible reactions.
Furthermore, the methoxy (B1213986) group at the 5-position offers a site for potential intramolecular reactions. Under specific conditions, such as in the presence of a Lewis acid, it might be possible to induce an intramolecular cyclization or rearrangement, potentially leading to novel heterocyclic structures. For example, intramolecular Prins-type reactions or related cyclizations could be explored.
Expansion of Synthetic Applications in Emerging Fields
While the current applications of this compound are not well-defined in the literature, its structure suggests potential utility in several emerging fields. The combination of a reactive aldehyde, a lipophilic hydrocarbon chain, and a polar methoxy group could be advantageous in materials science or medicinal chemistry.
In the synthesis of complex molecules, this compound could serve as a key building block. The aldehyde functionality allows for a wide range of subsequent transformations, including reductive amination, Wittig-type olefination, and multi-component reactions. The quaternary center provides steric bulk, which can be desirable in the design of conformationally restricted molecules, a strategy often employed in drug discovery to enhance binding affinity and selectivity.
The methoxy group could be a precursor to a hydroxyl group, which could then be used for further functionalization or to impart specific solubility properties. The potential of this compound as a fragment in fragment-based drug discovery or as a monomer in the synthesis of novel polymers remains an open area for investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-2,2-dimethylpentanal, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves esterification of 2,2-dimethylpentanedioic acid with methanol, followed by hydrolysis. Key variables include temperature (60–80°C for esterification), catalyst selection (e.g., sulfuric acid), and reaction time. Hydrolysis under acidic or basic conditions (e.g., NaOH at 25–40°C) yields the final product. Optimization can be achieved via stepwise monitoring using thin-layer chromatography (TLC) and adjusting molar ratios of reagents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm methoxy (-OCH) and dimethyl (-CH(CH)) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (174.19 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97%) using reverse-phase columns (C18) with UV detection at 210–220 nm .
Q. What are the common by-products formed during the synthesis of this compound, and how are they identified and quantified?
- Methodological Answer : Major by-products include ketones (e.g., 5-oxo derivatives) and alcohols from incomplete esterification or hydrolysis. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while HPLC quantifies non-volatile residues. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Advanced Research Questions
Q. How does the methoxy and dimethyl substitution in this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-donating methoxy group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack (e.g., Grignard reagents). Steric hindrance from dimethyl groups may reduce reactivity toward bulky nucleophiles. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reaction rates under varying conditions (solvent polarity, temperature) .
Q. What strategies are employed to resolve contradictions in bioactivity data across different in vitro models for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, efflux pump activity). Standardization steps:
- Use isogenic bacterial strains (e.g., E. coli with/without AcrB efflux pumps) to isolate resistance mechanisms.
- Cross-validate results with orthogonal assays (e.g., fluorometric vs. colorimetric readouts).
- Apply statistical tools (ANOVA, Bland-Altman plots) to assess inter-assay variability .
Q. In designing derivatives of this compound to enhance antibacterial activity, what structural modifications have shown promise in overcoming efflux pump-mediated resistance?
- Methodological Answer : Derivatives with bulkier substituents (e.g., naphthalimide moieties) or hydrogen-bond donors (e.g., hydroxyl groups) improve binding to efflux pump proteins (e.g., AcrB). Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and minimum inhibitory concentration (MIC) assays in Staphylococcus aureus models demonstrate efficacy .
Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation).
- In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- Correlation Analysis : Compare predicted vs. experimental metabolite profiles to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
